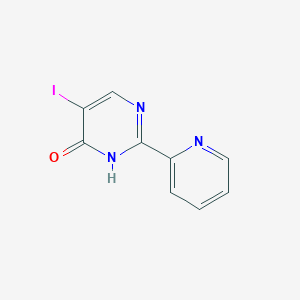
5-Iodo-2-(pyridin-2-yl)pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Iodo-2-(pyridin-2-yl)pyrimidin-4(3H)-one: is a heterocyclic organic compound that contains both pyridine and pyrimidine rings. The presence of an iodine atom at the 5-position of the pyrimidine ring and a pyridin-2-yl group at the 2-position makes this compound unique. It is often used in various chemical and pharmaceutical research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodo-2-(pyridin-2-yl)pyrimidin-4(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the pyrimidine core. Common starting materials include 2-aminopyridine and appropriate halogenated pyrimidines.
Coupling Reaction: The pyridin-2-yl group is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring safety and environmental compliance.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The iodine atom at the 5-position can be replaced by other nucleophiles through substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyridine and pyrimidine rings.
Coupling Reactions:
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate can be used for substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products
Substitution Products: Depending on the nucleophile used, products can include azides, thiocyanates, or other substituted derivatives.
Oxidation and Reduction Products: These reactions can lead to the formation of various oxidized or reduced forms of the compound, potentially altering its biological activity.
Scientific Research Applications
Chemistry
In chemistry, 5-Iodo-2-(pyridin-2-yl)pyrimidin-4(3H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand in binding studies or as a precursor for the synthesis of biologically active molecules.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 5-Iodo-2-(pyridin-2-yl)pyrimidin-4(3H)-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The iodine atom and pyridin-2-yl group can play crucial roles in binding interactions, influencing the compound’s overall effect.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-(pyridin-2-yl)pyrimidin-4(3H)-one: Similar structure but with a bromine atom instead of iodine.
5-Chloro-2-(pyridin-2-yl)pyrimidin-4(3H)-one: Similar structure but with a chlorine atom instead of iodine.
5-Fluoro-2-(pyridin-2-yl)pyrimidin-4(3H)-one: Similar structure but with a fluorine atom instead of iodine.
Uniqueness
The presence of the iodine atom in 5-Iodo-2-(pyridin-2-yl)pyrimidin-4(3H)-one imparts unique chemical properties, such as increased molecular weight and potential for specific interactions with biological targets. This makes it distinct from its halogenated analogs and valuable for specialized applications.
Properties
Molecular Formula |
C9H6IN3O |
|---|---|
Molecular Weight |
299.07 g/mol |
IUPAC Name |
5-iodo-2-pyridin-2-yl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C9H6IN3O/c10-6-5-12-8(13-9(6)14)7-3-1-2-4-11-7/h1-5H,(H,12,13,14) |
InChI Key |
QPGJHWYLGSTNOD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC=C(C(=O)N2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


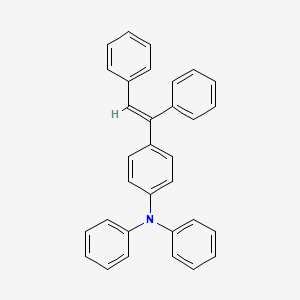



![(R)-1-((1S,2R,4R)-Bicyclo[2.2.1]heptan-2-yl)ethanol](/img/structure/B13132713.png)

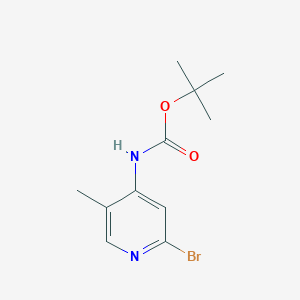
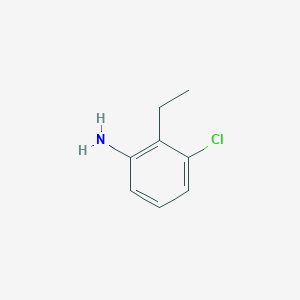
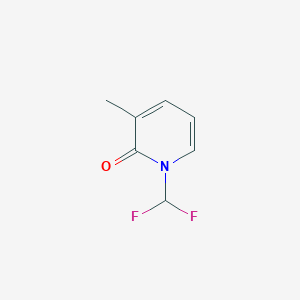
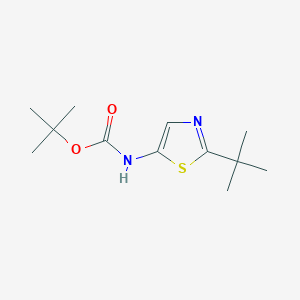
![4,5,7-Trifluoro-2-iodobenzo[d]thiazole](/img/structure/B13132755.png)

![Tert-butyl2,11-diazaspiro[6.7]tetradecane-11-carboxylate](/img/structure/B13132777.png)
![1,4-bis(5-bromopyridin-2-yl)-3-hydroxy-2H-pyrrolo[3,4-c]pyrrol-6-one](/img/structure/B13132779.png)
